4-Bromo-2-hydroxybenzaldehyde
Overview
Description
4-Bromo-2-hydroxybenzaldehyde, also known as 4-Bromosalicylaldehyde, is an organic compound with the molecular formula C7H5BrO2. It is a solid substance that appears as a white to light yellow powder or crystals. This compound is notable for its use as an intermediate in organic synthesis and its applications in various scientific fields .
Mechanism of Action
Target of Action
4-Bromo-2-hydroxybenzaldehyde is an organic compound that is primarily used as a biochemical reagent . It is used in the synthesis of γ-secretase modulator BIIB042 , which suggests that its primary target could be the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway.
Mode of Action
It is known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its use in the synthesis of γ-secretase modulators , it may indirectly influence the Notch signaling pathway, which plays a critical role in cell-cell communication and regulates various developmental processes.
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in the body
Result of Action
It has been reported that it can be used to prepare a dual-channel rhodamine-based fluorescent probe for detecting mercury and iron ions . This suggests that it may have potential applications in the field of analytical chemistry.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , indicating that light, moisture, and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzaldehyde can be synthesized through the bromination of 2-hydroxybenzaldehyde. The process involves dissolving 2-hydroxybenzaldehyde in a strong acid, followed by the addition of a brominating agent such as sodium bromide and bromine. The reaction mixture is then purified and crystallized to obtain the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 4-bromo-2-hydroxybenzyl alcohol
Scientific Research Applications
4-Bromo-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxybenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.
5-Bromosalicylaldehyde: Similar structure but with the bromine atom in a different position, leading to different chemical properties
Uniqueness: 4-Bromo-2-hydroxybenzaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
IUPAC Name |
4-bromo-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWKHXDFATMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398953 | |
Record name | 4-Bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-62-3 | |
Record name | 4-Bromo-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22532-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?
A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, this compound serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].
Q2: Can you explain the role of this compound in creating molecules with potential anti-cancer properties?
A2: this compound plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The this compound is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].
Q3: Besides medicinal chemistry, what other applications utilize this compound in synthesis?
A3: this compound is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.
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